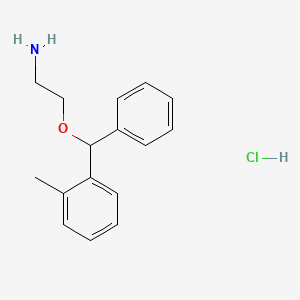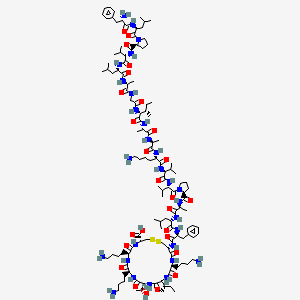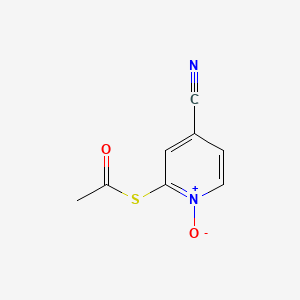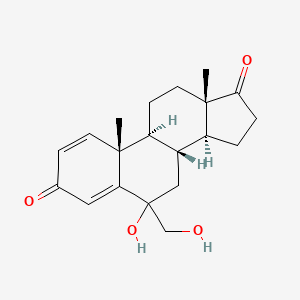
Dihydroxy Moxonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy Moxonidine is a metabolite of Moxonidine, a centrally acting imidazoline receptor agonist used primarily for the treatment of hypertension. This compound is known for its role in the metabolic pathway of Moxonidine, contributing to its pharmacological effects .
Applications De Recherche Scientifique
Dihydroxy Moxonidine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods
Biology: Studied for its role in the metabolic pathways of antihypertensive drugs.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the quality control of pharmaceutical products containing Moxonidine
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Moxonidine involves the hydroxylation of Moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce hydroxyl groups into the Moxonidine molecule .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. The process includes:
Initial Synthesis: Starting with 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine.
Hydroxylation: Introduction of hydroxyl groups using hydroxylating agents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized metabolites.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various halogenating agents or nucleophiles
Major Products:
Oxidized Metabolites: Including dehydrogenated forms.
Reduced Metabolites: Including hydroxymethyl derivatives.
Substituted Derivatives: Depending on the substituents introduced
Mécanisme D'action
Dihydroxy Moxonidine exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist at these receptors, leading to a decrease in sympathetic nervous system activity and a subsequent reduction in blood pressure. The compound also influences insulin sensitivity and glucose tolerance, contributing to its beneficial effects in metabolic syndrome .
Comparaison Avec Des Composés Similaires
Moxonidine: The parent compound, used for hypertension treatment.
Clonidine: Another imidazoline receptor agonist with similar antihypertensive effects.
Rilmenidine: A compound with similar pharmacological properties but different receptor selectivity
Uniqueness: Dihydroxy Moxonidine is unique due to its specific metabolic pathway and its role as a metabolite of Moxonidine. It has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of Moxonidine .
Propriétés
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOQTXGPAIGCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747679 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-32-0 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)

